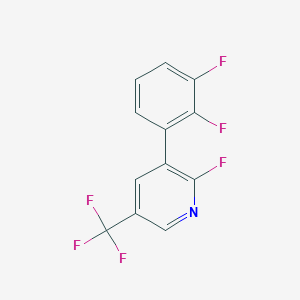

2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,3-Difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine typically involves the reaction of 2,3-difluorophenyl derivatives with fluorinated pyridine compounds. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,3-Difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield fluorinated pyridine oxides, while substitution reactions may produce various fluorinated derivatives .

Applications De Recherche Scientifique

2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound featuring a pyridine ring substituted with fluorine atoms and a difluorophenyl group. It is researched for uses in materials science and medicinal chemistry. The presence of fluorine enhances lipophilicity, metabolic stability, and bioactivity, making it valuable in drug design and development. Studies on the interactions of this compound with biological molecules have shown that its fluorinated structure allows for significant binding affinity to various enzymes and receptors. Ongoing research aims to elucidate specific pathways influenced by this compound.

Potential Applications

- Drug Development The compound's fluorinated nature enhances its pharmacokinetic properties, making it a candidate for further exploration in drug development.

- Biological Activity Research indicates that this compound exhibits significant biological activity. Its unique structure allows it to interact with various biological targets, including enzymes and receptors, which may lead to inhibitory or activating effects on specific biological pathways.

- ** interactions with biological molecules** Studies have shown that its fluorinated structure allows for significant binding affinity to various enzymes and receptors. This interaction profile is crucial for understanding its potential therapeutic effects and mechanisms of action within biological systems.

Mécanisme D'action

The mechanism of action of 3-(2,3-difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorinated structure of the compound allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3-Difluoro-5-(trifluoromethyl)pyridine

- 2,6-Dichloro-4-(trifluoromethyl)pyridine

- 2-Fluoro-3-(trifluoromethyl)pyridine

Uniqueness

3-(2,3-Difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Activité Biologique

2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound known for its unique molecular structure, which includes a pyridine ring substituted with multiple fluorine atoms and a difluorophenyl group. This compound exhibits significant biological activity, making it a candidate for various applications in medicinal chemistry and materials science. The presence of fluorine enhances its lipophilicity, metabolic stability, and bioactivity, which are crucial for drug design.

- Molecular Formula : C12H5F6N

- Molecular Weight : 277.16 g/mol

- CAS Number : 848652-16-4

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to inhibitory or activating effects on specific biological pathways. The compound's fluorinated structure allows for significant binding affinity, which is essential for understanding its therapeutic potential.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

- Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For example, derivatives of pyridine have demonstrated cytotoxicity against tumor cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, enhancing its potential as a therapeutic agent.

- Receptor Modulation : Interaction with receptors can lead to modulation of signaling pathways, which is critical in diseases such as cancer and neurodegenerative disorders.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

| Compound Name | Structure Features | Similarity Index | Notable Activity |

|---|---|---|---|

| 2,3-Difluoro-5-(trifluoromethyl)pyridine | Contains trifluoromethyl group; fewer fluorines | 0.84 | Anticancer |

| 2-Fluoro-3-(trifluoromethyl)pyridine | Similar trifluoromethyl group; different substitution | 0.76 | Enzyme inhibition |

| 6-(3-Fluorophenyl)nicotinic acid | Contains a pyridine ring; different substituent | 0.70 | Receptor interaction |

| 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol | Similar trifluoromethyl group; different functional group | 0.71 | Antioxidant properties |

Case Study 1: Anticancer Activity

A study explored the effects of pyridine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments like bleomycin. This suggests that the unique structural features of compounds like this compound could be pivotal in developing new cancer therapies.

Case Study 2: Enzyme Interaction

Research on enzyme interactions revealed that this compound could inhibit key enzymes involved in metabolic processes. The binding affinity was assessed through various assays, demonstrating significant inhibition rates that suggest therapeutic potential in metabolic disorders.

Future Directions

Ongoing research aims to further elucidate the specific biological pathways influenced by this compound. Investigations into its pharmacokinetic properties and detailed structure-activity relationships (SAR) will be crucial for optimizing its use in drug development.

Propriétés

Formule moléculaire |

C12H5F6N |

|---|---|

Poids moléculaire |

277.16 g/mol |

Nom IUPAC |

3-(2,3-difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C12H5F6N/c13-9-3-1-2-7(10(9)14)8-4-6(12(16,17)18)5-19-11(8)15/h1-5H |

Clé InChI |

DNQAXRJNBAZODR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1)F)F)C2=C(N=CC(=C2)C(F)(F)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.